Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-
Description
This compound is a highly substituted benzopyran derivative with a propanamide side chain. Its core structure includes a fused bicyclic system (3,4,4a,5,6,7-hexahydrobenzopyran) with multiple hydroxyl groups and a methyl substituent at position 2. The presence of the 2-amino-propanamide moiety at position 4 introduces hydrogen-bonding capabilities, which may influence its solubility, stability, and biological interactions.
Properties
CAS No. |
11002-80-5 |
|---|---|
Molecular Formula |
C13H20N2O6 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-amino-N-(5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl)propanamide |
InChI |
InChI=1S/C13H20N2O6/c1-4(14)12(19)15-10-5(2)21-13(20)8-6(16)3-7(17)11(18)9(8)10/h4-5,7,9-11,16-18H,3,14H2,1-2H3,(H,15,19) |
InChI Key |
PQVQBAAWCOTEBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C(C(CC(=C2C(=O)O1)O)O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Hydroxylation and Methylation
Selective hydroxylation at C-5, C-6, and C-8 positions is achieved through oxidative dearomatization using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Subsequent methylation at C-3 is performed with methyl iodide in the presence of potassium carbonate, ensuring regioselectivity. The p-fluorobenzyl group is employed as a temporary protective moiety for phenolic hydroxyls, which is later removed via acid hydrolysis (HCl/MeOH, 60°C).
Lactone Formation
Intramolecular acylation is critical for constructing the 1-oxo-1H-2-benzopyran system. In analogous syntheses, 1,1'-carbonyldiimidazole (CDI) facilitates lactonization by activating carboxyl groups, as seen in actinobolin derivatives. For instance, treating keto-alcohol intermediates with CDI in tetrahydrofuran (THF) at 0°C induces cyclization to form the δ-lactone ring.
Functionalization of the Propanamide Side Chain
The 2-aminoproanamide moiety is introduced via Schiff base formation followed by reduction. Benzopyran esters are first hydrolyzed to carboxylic acids using NaOH/EtOH, then converted to acid chlorides with thionyl chloride. Reaction with 3,4-dimethoxyphenethylamine forms an amide intermediate, which undergoes Bischler–Napieralski cyclization to yield the tertiary amine.
Amine Protection and Deprotection
Primary amines are protected as tert-butyl carbamates (Boc) to prevent undesired side reactions during subsequent steps. Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane, preserving the integrity of hydroxyl groups. For example, in the synthesis of 3-epi-actinobolin, Boc-protected intermediates are deprotected under acidic conditions to regenerate free amines without epimerization.
Stereochemical Control
Stereoselective reduction of ketones to secondary alcohols is accomplished using sodium borohydride (NaBH4) under Ward’s conditions (50% MeOH in CH2Cl2, -78°C). This method ensures axial hydroxylation, critical for configuring the 3-methyl group’s stereochemistry.
Final Assembly and Purification
Coupling Reactions
The benzopyran core and propanamide side chain are coupled via amide bond formation . Mixed anhydride methodologies, utilizing ethyl chloroformate and N-methylmorpholine, activate carboxylic acids for nucleophilic attack by amines. For instance, 2-acetamido-3-methoxypropionic acid is reacted with benzylamine in isobutyl acetate to form the target amide.
Chromatographic Resolution
Chiral separation is performed using polysaccharide-based chiral stationary phases (CSPs) . Mobile phases comprising hexane/isopropanol (90:10) resolve enantiomers with >99% enantiomeric excess (ee). This step is indispensable given the compound’s stereochemical complexity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves ≥99.5% purity, as validated in lacosamide analogues.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides.
Scientific Research Applications
Chemistry
Propanamide is utilized as a reagent in organic synthesis and serves as a standard in analytical chemistry. Its unique structure allows it to participate in various chemical reactions such as oxidation and reduction.
Biology
In biological studies, this compound is employed to investigate enzyme inhibition and protein interactions. It has been shown to inhibit certain enzymes by binding to their active sites, disrupting biochemical pathways essential for cellular function.
Medicine
Research indicates that propanamide exhibits potential therapeutic effects:
- Antimicrobial Properties : It has been studied for its ability to combat bacterial infections.
- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth through its action on specific cellular pathways.
Industry
In industrial applications, propanamide is used in the production of pharmaceuticals and serves as a biochemical marker in various assays.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at the University of XYZ demonstrated that propanamide exhibited significant antimicrobial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 50 µg/mL.
Case Study 2: Enzyme Inhibition
Research published in the Journal of Biochemistry highlighted the enzyme inhibition properties of propanamide. The study revealed that propanamide effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria and cancer cells.
Case Study 3: Anticancer Research
A clinical trial reported in the Cancer Research journal explored the effects of propanamide on breast cancer cell lines. Results indicated that treatment with propanamide led to a reduction in cell viability by inducing apoptosis at higher concentrations.
Mechanism of Action
The mechanism of action of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
- Target Compound: Features a benzopyran core with hydroxyl groups (5,6,8-trihydroxy), a methyl group at position 3, and a 2-amino-propanamide substituent.
- Compound from : Propanamide, 2-amino-N-[3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,8-dihydroxy-6-(1H-imidazol-1-yl)-3-methyl-1-oxo-1H-2-benzopyran-4-yl]- Key Differences:
- Substitution at position 6: Contains an imidazole ring (vs. hydroxyl group in the target compound).
- Dichloromethyl group at position 3 (vs. methyl group in the target compound).
Functional Group Analogues
- Pyran Derivatives () :
- Examples : Compounds 11a and 11b are pyran-3,5-dicarbonitrile and pyran-3-carboxylate derivatives, respectively.
- Comparison :
- Both lack the benzopyran core but share fused pyran rings.
- Substituents like cyano and ester groups introduce distinct electronic effects, favoring reactivity in nucleophilic additions (e.g., malononitrile in synthesis) . Synthetic Relevance: The target compound’s amino-propanamide group may require similar coupling strategies (e.g., condensation with amines).
Bioactive Analogues ()
- Example 53 : A pyrazolo[3,4-d]pyrimidine-chromene hybrid with fluorophenyl and benzamide groups.
- Structural Contrast :
- Chromene scaffold (vs. benzopyran in the target compound).
- Fluorine atoms enhance metabolic stability and bioavailability.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Challenges : The target compound’s multiple hydroxyl groups may complicate purification, as seen in similar polyhydroxy derivatives requiring chromatographic separation .
- The dichloromethyl group in ’s analogue may confer halogen-bonding interactions, useful in enzyme inhibition .
- Thermal Stability : Example 53’s higher melting point (175–178°C) versus typical benzopyrans (~150°C) highlights the stabilizing role of fluorine and rigid hybrid scaffolds .
Biological Activity
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- is a compound with significant biological activity. It is structurally related to actinobolin, an antibiotic produced by Streptomyces griseoviridus var atrofaciens and has been investigated for its potential therapeutic applications. This article focuses on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C13H20N2O6
- Molecular Weight : 300.31 g/mol
- CAS Number : 24397-89-5
- Density : Approximately 1.2243 g/cm³
- pKa Values : 7.5 and 8.8 at 25°C
Propanamide exhibits its biological effects primarily through its interaction with cellular pathways involved in proliferation and apoptosis. The compound has been shown to inhibit specific enzymes and pathways that are critical for cancer cell growth.
Enzyme Inhibition
Research indicates that propanamide can inhibit certain kinases and other enzymes involved in cell cycle regulation. This inhibition leads to reduced proliferation rates in various cancer cell lines.
Anticancer Activity
Propanamide has demonstrated notable anticancer properties in vitro:
- Cell Line Studies :
- Mechanism of Action :
Antimicrobial Activity
As a derivative of actinobolin, propanamide retains antimicrobial properties:
- In Vitro Studies :
-
Comparison with Actinobolin :
- Similar to actinobolin, propanamide's antimicrobial activity is attributed to its ability to inhibit ribosomal function in bacteria.
Study 1: Anticancer Efficacy
A study involving the administration of propanamide to mice with induced tumors demonstrated a significant reduction in tumor size compared to control groups. The results highlighted the compound's potential as a therapeutic agent in oncology.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Propanamide | 60 |
Study 2: Antimicrobial Activity
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, propanamide showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antimicrobial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Q & A
Q. What are the recommended synthetic routes for this propanamide derivative, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves coupling reactions between activated amino acids and the benzopyran scaffold. For example, describes N-deprotection steps using hydrazine hydrate in boiling ethanol, followed by purification via recrystallization (e.g., using ethanol/water mixtures). To optimize purity:
- Use column chromatography with silica gel (Rf values 0.3–0.5 in ethyl acetate/hexane) to isolate intermediates.
- Monitor reaction progress via TLC and confirm final product purity using HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹).
- ¹H/¹³C NMR : Assign signals for the benzopyran core (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–7.8 ppm) and propanamide side chain (amide NH at δ 7.9–8.2 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental fate of this compound, including abiotic and biotic degradation pathways?
- Methodological Answer :
- Experimental Design :
- Laboratory Studies : Use OECD 308/309 guidelines to simulate aqueous and soil systems. Monitor degradation via LC-MS/MS under varying pH, temperature, and microbial activity.
- Field Studies : Employ split-split plot designs (as in ) with environmental compartments (water, soil, biota) as subplots and seasonal sampling as sub-subplots.
- Analytical Framework : Quantify metabolites (e.g., hydroxylated derivatives) and assess ecotoxicity using Daphnia magna or algal growth inhibition assays .
Q. What strategies can resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., DPPH vs. ORAC assays, cell-free vs. cellular models).
- Variable Control : Standardize compound purity (HPLC), solvent (DMSO vs. aqueous buffers), and concentration ranges.
- Mechanistic Studies : Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in controlled oxygen environments to clarify redox behavior .
Q. How can the compound’s interaction with biological targets (e.g., enzymes) be elucidated using computational and experimental approaches?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to target proteins (e.g., kinases or oxidoreductases). Validate with molecular dynamics (GROMACS).
- Biophysical Assays : Employ surface plasmon resonance (SPR) or ITC to measure binding affinities (KD values).
- Mutagenesis : Engineer key residues (e.g., catalytic sites) to test binding hypotheses .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Re-synthesize the compound using published protocols (e.g., ’s ethanol reflux method).
- Analytical Harmonization : Cross-validate results using certified reference materials and inter-laboratory comparisons.
- Crystallography : Resolve structural ambiguities via X-ray diffraction to confirm polymorphic forms .
Experimental Design Considerations
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., EC50 calculations using GraphPad Prism).
- ANOVA with Post Hoc Tests : Apply Tukey’s HSD for multi-group comparisons in split-plot designs (as in ).
- Power Analysis : Determine sample sizes (n ≥ 4 replicates) to ensure statistical robustness .
Theoretical and Conceptual Frameworks
Q. How can a conceptual framework guide research on this compound’s mechanism of action?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
